molecular formula C16H13Cl3N2O3S B12436430 (Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide

(Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide

Katalognummer: B12436430
Molekulargewicht: 419.7 g/mol
InChI-Schlüssel: KGNTURBTSFOMRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as chlorides, sulfinyl, and methoxypyridinyl

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Sulfinyl Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with a suitable sulfoxide precursor under controlled conditions to form the sulfinyl intermediate.

    Acrylamide Formation: The sulfinyl intermediate is then reacted with 6-methoxypyridin-3-ylamine in the presence of a base to form the acrylamide structure.

    Chlorination: The final step involves the chlorination of the acrylamide compound to introduce the dichloro groups at the 2 and 3 positions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The chlorides can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the desulfinylated product.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interaction with various biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its unique chemical properties may offer advantages in terms of bioavailability, stability, and specificity for certain biological targets.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its reactivity and functional groups make it a versatile component in various industrial processes.

Wirkmechanismus

The mechanism of action of (Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide involves its interaction with specific molecular targets. The sulfinyl group may play a crucial role in binding to target proteins or enzymes, while the chlorides and methoxypyridinyl groups may enhance its binding affinity and specificity. The exact pathways and molecular targets involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (Z)-2,3-dichloro-3-(2-chlorobenzylsulfonyl)-N-(6-methoxypyridin-3-yl)acrylamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    (Z)-2,3-dichloro-3-(2-chlorobenzylthio)-N-(6-methoxypyridin-3-yl)acrylamide: Similar structure but with a thioether group instead of a sulfinyl group.

Uniqueness

The uniqueness of (Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both sulfinyl and methoxypyridinyl groups may offer unique advantages in terms of binding affinity and specificity for certain targets, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C16H13Cl3N2O3S

Molekulargewicht

419.7 g/mol

IUPAC-Name

2,3-dichloro-3-[(2-chlorophenyl)methylsulfinyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide

InChI

InChI=1S/C16H13Cl3N2O3S/c1-24-13-7-6-11(8-20-13)21-16(22)14(18)15(19)25(23)9-10-4-2-3-5-12(10)17/h2-8H,9H2,1H3,(H,21,22)

InChI-Schlüssel

KGNTURBTSFOMRB-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C=C1)NC(=O)C(=C(S(=O)CC2=CC=CC=C2Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.